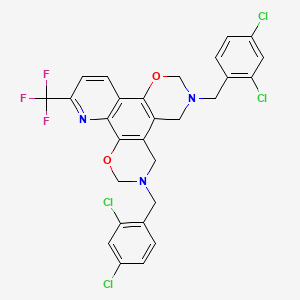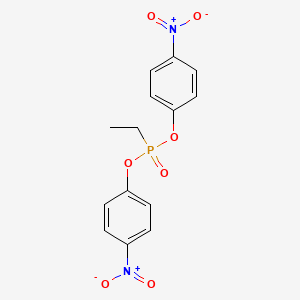![molecular formula C21H11BrN2O3 B14673669 6-Amino-10-bromonaphtho[2,3-c]acridine-5,8,14(13H)-trione CAS No. 43028-23-5](/img/structure/B14673669.png)
6-Amino-10-bromonaphtho[2,3-c]acridine-5,8,14(13H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-10-bromonaphtho[2,3-c]acridine-5,8,14(13H)-trione is a complex organic compound that belongs to the class of acridine derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-10-bromonaphtho[2,3-c]acridine-5,8,14(13H)-trione typically involves multi-step organic reactions. One common method includes the bromination of naphtho[2,3-c]acridine followed by amination and subsequent cyclization to form the trione structure. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-10-bromonaphtho[2,3-c]acridine-5,8,14(13H)-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the trione structure to dihydro derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted acridine derivatives, which can exhibit different biological activities and physical properties .
Aplicaciones Científicas De Investigación
6-Amino-10-bromonaphtho[2,3-c]acridine-5,8,14(13H)-trione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential as a DNA intercalator, which can inhibit the replication of cancer cells.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of fluorescent dyes and materials for electronic applications.
Mecanismo De Acción
The mechanism of action of 6-Amino-10-bromonaphtho[2,3-c]acridine-5,8,14(13H)-trione primarily involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes such as topoisomerase and telomerase. This can lead to the inhibition of DNA replication and cell division, making it a potential candidate for anticancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
Acriflavine: Known for its antibacterial and antiviral properties.
Proflavine: Used as an antiseptic and in the treatment of bacterial infections.
Amsacrine: An anticancer agent that also intercalates into DNA.
Uniqueness
6-Amino-10-bromonaphtho[2,3-c]acridine-5,8,14(13H)-trione is unique due to its specific substitution pattern and the presence of both amino and bromine functional groups. This combination enhances its ability to interact with biological targets and provides a versatile scaffold for further chemical modifications .
Propiedades
Número CAS |
43028-23-5 |
|---|---|
Fórmula molecular |
C21H11BrN2O3 |
Peso molecular |
419.2 g/mol |
Nombre IUPAC |
6-amino-10-bromo-13H-naphtho[2,3-c]acridine-5,8,14-trione |
InChI |
InChI=1S/C21H11BrN2O3/c22-9-5-6-15-12(7-9)19(25)13-8-14(23)16-17(18(13)24-15)21(27)11-4-2-1-3-10(11)20(16)26/h1-8H,23H2,(H,24,25) |
Clave InChI |
YBVYQGLHJWRMTO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C=C4C(=C3C2=O)NC5=C(C4=O)C=C(C=C5)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H-Furo[3,2-f]indazole](/img/structure/B14673594.png)
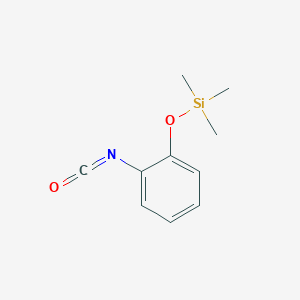
![1,1'-[2-Chloro-2-(4-methoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14673605.png)
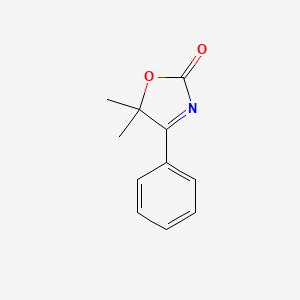
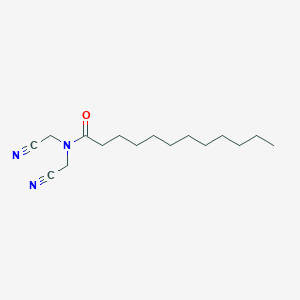
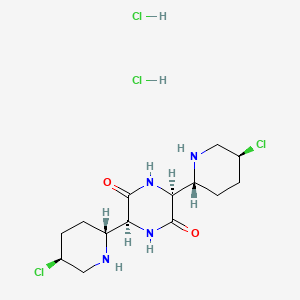
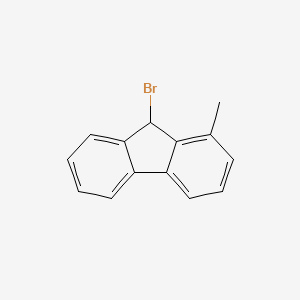

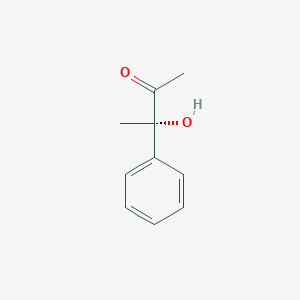
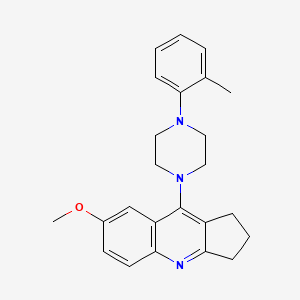
![4-methyl-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14673651.png)
